Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate typically involves the reaction of ethyl piperidine-4-carboxylate with 2-nitro-4-(trifluoromethyl)benzene under specific conditions . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or alcohols . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving the interaction of nitro and trifluoromethyl groups with biological systems.
Medicine: As a reference compound in the development of new pharmaceuticals.
Industry: In the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These interactions can affect various molecular pathways, depending on the specific application.
Comparison with Similar Compounds
Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate can be compared with similar compounds such as:
Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylate: Similar in structure but with a different position of the carboxylate group.
Ethyl 2-nitro-4-(trifluoromethyl)anilinoacetate: Contains a similar nitro and trifluoromethyl group but with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and their positions, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O4/c1-2-24-14(21)10-5-7-19(8-6-10)12-4-3-11(15(16,17)18)9-13(12)20(22)23/h3-4,9-10H,2,5-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCATMHMULAARY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201161849 |
Source
|
Record name | Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201161849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610259-53-5 |
Source
|
Record name | Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610259-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201161849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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